2-(3-Chlorophenyl)propanal
Overview
Description
2-(3-Chlorophenyl)propanal is an organic compound with the molecular formula C9H9ClO It is a chlorinated derivative of benzeneacetaldehyde and is characterized by the presence of a chlorine atom on the phenyl ring and an aldehyde group on the propanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Chlorophenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another method involves the reduction of 2-(3-chlorophenyl)propanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction converts the ketone group to an aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in water or ethanol for hydroxylation; ammonia in ethanol for amination.
Major Products Formed
Oxidation: 2-(3-Chlorophenyl)propanoic acid.
Reduction: 2-(3-Chlorophenyl)propanol.
Substitution: 2-(3-Hydroxyphenyl)propanal, 2-(3-Aminophenyl)propanal, etc.
Scientific Research Applications
2-(3-Chlorophenyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)propanal depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-(3-Chlorophenyl)propanal can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)propanal: Similar structure but with the chlorine atom at the para position on the phenyl ring.
2-(2-Chlorophenyl)propanal: Similar structure but with the chlorine atom at the ortho position on the phenyl ring.
2-(3-Bromophenyl)propanal: Similar structure but with a bromine atom instead of chlorine on the phenyl ring.
Uniqueness
The position of the chlorine atom on the phenyl ring in this compound can influence its reactivity and the types of reactions it undergoes. The meta position of the chlorine atom may result in different steric and electronic effects compared to the ortho or para positions, making this compound unique in its chemical behavior and applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)propanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJSAEGDLKRNIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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